molecular formula C18H13F3N4 B2669218 2-(1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole CAS No. 477710-50-2

2-(1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole

Cat. No.: B2669218
CAS No.: 477710-50-2
M. Wt: 342.325
InChI Key: XEHHOUHGPGLOKQ-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C18H13F3N4 and its molecular weight is 342.325. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Applications

Researchers have synthesized various derivatives of benzimidazole and pyrazoline, exploring their potential in treating conditions like diabetes, cancer, and bacterial infections. For instance, a study synthesized benzimidazole-pyrazoline hybrid molecules, which showed significant anti-diabetic potential by inhibiting α-glucosidase, with one compound demonstrating better efficacy than the reference drug acarbose (Ibraheem et al., 2020). Another research focused on novel GSK-3 inhibitors with improved cellular activity for potentially treating type 2 diabetes mellitus, highlighting the importance of benzimidazole substituents for increased potency (Peat et al., 2004).

Anticancer and Antimicrobial Activities

Compounds incorporating benzimidazole and pyrazoline motifs have been evaluated for their anticancer and antimicrobial activities. For example, novel pyrazinobenzimidazole derivatives exhibited remarkable anticancer activity against certain cancer cell lines, with some compounds showing significant inhibitory effects comparable to standard drugs (Demirayak & Yurttaş, 2014). Additionally, benzimidazole-based Schiff base copper(II) complexes were synthesized, showing substantial in vitro cytotoxic effect against various human cancer cell lines (Paul et al., 2015).

Chemical Sensing and Molecular Docking

Other applications include the development of fluorescent chemosensors for metal ions, where benzimidazole derivatives integrated with anthracene/pyrene showed high selectivity and sensitivity towards Al3+ ions, enabling their use in imaging intracellular Al3+ ions in living cells (Shree et al., 2019). Molecular docking studies of benzimidazole derivatives have also been conducted to explore their potential as antibacterial agents, with some compounds showing promising activity against bacterial proteins involved in critical biological processes (Abdel-Motaal et al., 2020).

Properties

IUPAC Name

2-(1H-pyrazol-5-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4/c19-18(20,21)13-7-5-12(6-8-13)11-25-16-4-2-1-3-14(16)23-17(25)15-9-10-22-24-15/h1-10H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHHOUHGPGLOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)C(F)(F)F)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.